
4,4',4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is an organic compound known for its unique structure and properties. It consists of a pyrene core with four 3-aminobenzoic acid groups attached at the 1, 3, 6, and 8 positions. This compound exhibits strong fluorescence and excellent electron transport properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) typically involves the following steps:
Formation of the Pyrene Core: The pyrene core is synthesized through a series of reactions starting from simpler aromatic compounds. This often involves cyclization reactions under high-temperature conditions.
Attachment of 3-Aminobenzoic Acid Groups: The 3-aminobenzoic acid groups are introduced through nucleophilic substitution reactions. The pyrene core is reacted with 3-aminobenzoic acid in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) has numerous applications in scientific research:
Biology: Employed in bioimaging and as a fluorescent marker due to its strong fluorescence properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) involves its interaction with molecular targets through its fluorescent and electron transport properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. Its electron transport capabilities make it suitable for use in electronic devices, where it facilitates charge transfer processes.
類似化合物との比較
Similar Compounds
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with aniline groups instead of 3-aminobenzoic acid groups.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Contains formyl groups instead of amino groups, leading to different reactivity and applications.
Uniqueness
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is unique due to its combination of strong fluorescence, excellent electron transport properties, and the presence of 3-aminobenzoic acid groups, which provide additional functionalization possibilities. This makes it highly versatile for various scientific and industrial applications.
特性
分子式 |
C44H30N4O8 |
|---|---|
分子量 |
742.7 g/mol |
IUPAC名 |
3-amino-4-[3,6,8-tris(2-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H30N4O8/c45-35-13-19(41(49)50)1-5-23(35)31-17-32(24-6-2-20(42(51)52)14-36(24)46)28-11-12-30-34(26-8-4-22(44(55)56)16-38(26)48)18-33(29-10-9-27(31)39(28)40(29)30)25-7-3-21(43(53)54)15-37(25)47/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChIキー |
RSPCAUZRMTXSQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=C(C=C(C=C6)C(=O)O)N)C7=C(C=C(C=C7)C(=O)O)N)C8=C(C=C(C=C8)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


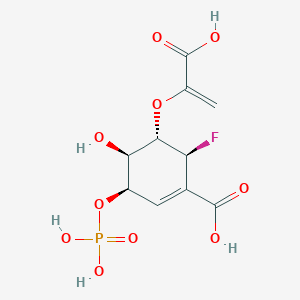
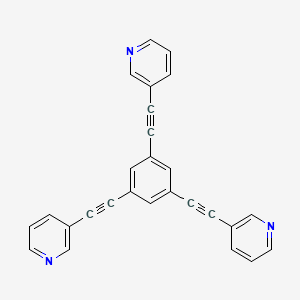
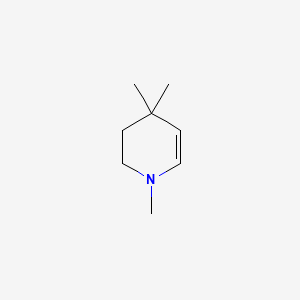
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)

![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

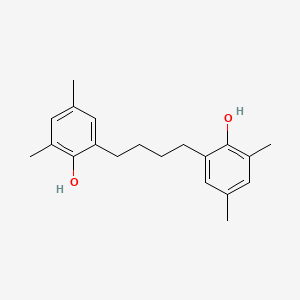
![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
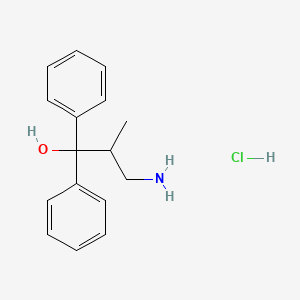
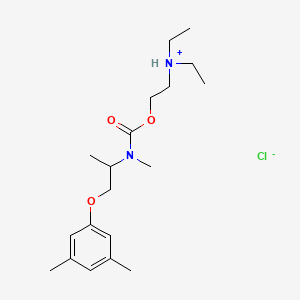
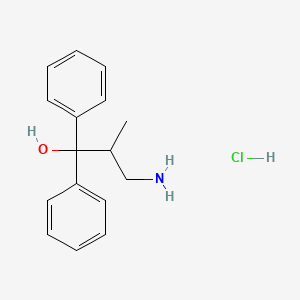
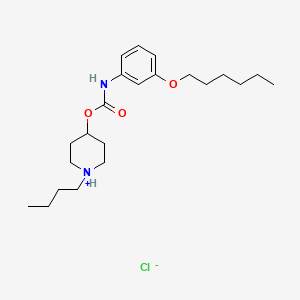
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
